molecular formula C23H26N4O3S2 B2449963 (4-(6-Methylbenzo[d]thiazol-2-yl)piperazin-1-yl)(4-(pyrrolidin-1-ylsulfonyl)phenyl)methanone CAS No. 897466-33-0

(4-(6-Methylbenzo[d]thiazol-2-yl)piperazin-1-yl)(4-(pyrrolidin-1-ylsulfonyl)phenyl)methanone

Cat. No. B2449963
M. Wt: 470.61
InChI Key: MYUQSBGMSHVJQZ-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used to determine the structure of a compound .


Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It includes understanding the mechanism of the reaction, the products formed, and the conditions under which the reaction occurs .


Physical And Chemical Properties Analysis

This includes studying properties such as the compound’s melting point, boiling point, solubility, and reactivity .

Scientific Research Applications

Anticonvulsant Agents

  • Study 1: Research by Malik & Khan (2014) explored compounds similar to the specified chemical, focusing on their potential as anticonvulsant agents. The study synthesized a series of novel compounds and evaluated their anticonvulsant activities, finding some compounds with high potency and protective index.

Anti-mycobacterial Agents

  • Study 2: A study by Pancholia et al. (2016) identified the benzo[d]thiazol-2-yl(piperazin-1-yl)methanones scaffold as a new anti-mycobacterial chemotype. The study synthesized various benzo[d]thiazole-2-carboxamides and evaluated their potential anti-tubercular activity, finding several compounds with low cytotoxicity and effective MICs.

Antimicrobial Agents

  • Study 3: Research by Patel, Kumari, & Patel (2012) focused on synthesizing thiazolidinone derivatives related to the specified compound. These compounds were evaluated for antimicrobial activity against various bacteria and fungi, with some showing significant effectiveness.

Oncology Research

  • Study 4: A study by Noronha et al. (2007) discovered a compound related to the specified chemical, showing potent activity in human tumor cell lines and in animal models of tumor growth. This highlights the compound's relevance in oncology research.

Diabetes Treatment

  • Study 5: Research by Ammirati et al. (2009) investigated a series of proline amides, including compounds structurally similar to the specified chemical, as inhibitors of dipeptidyl peptidase IV for the treatment of type 2 diabetes.

In Vitro Growth Inhibitory Activity

  • Study 6: Lefranc et al. (2013) assessed the growth inhibitory activity of compounds related to the specified chemical on human cancer cell lines. They found that certain compounds displayed significant activity, potentially due to the inhibition of Na+/K(+)-ATPase and Ras oncogene activity.

Antiprotozoal Agents

  • Study 7: A study by Ansari et al. (2017) synthesized 4-(7-chloroquinolin-4-yl) piperazin-1-yl)pyrrolidin-2-yl)methanone derivatives and evaluated their antiprotozoal activity, with several compounds showing promising activity against Entamoeba histolytica and Plasmodium falciparum.

Pain Treatment

  • Study 8: Research by Tsuno et al. (2017) identified a series of (6-aminopyridin-3-yl)(4-(pyridin-2-yl)piperazin-1-yl) methanone derivatives as selective transient receptor potential vanilloid 4 (TRPV4) channel antagonists, showing analgesic effect in animal models, which relates to pain treatment research.

Safety And Hazards

The safety profile of a compound includes its toxicity, flammability, and environmental impact. It’s important to understand these properties to handle the compound safely and minimize harm to the environment .

properties

IUPAC Name

[4-(6-methyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-(4-pyrrolidin-1-ylsulfonylphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N4O3S2/c1-17-4-9-20-21(16-17)31-23(24-20)26-14-12-25(13-15-26)22(28)18-5-7-19(8-6-18)32(29,30)27-10-2-3-11-27/h4-9,16H,2-3,10-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYUQSBGMSHVJQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C(S2)N3CCN(CC3)C(=O)C4=CC=C(C=C4)S(=O)(=O)N5CCCC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

470.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-(6-Methylbenzo[d]thiazol-2-yl)piperazin-1-yl)(4-(pyrrolidin-1-ylsulfonyl)phenyl)methanone

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